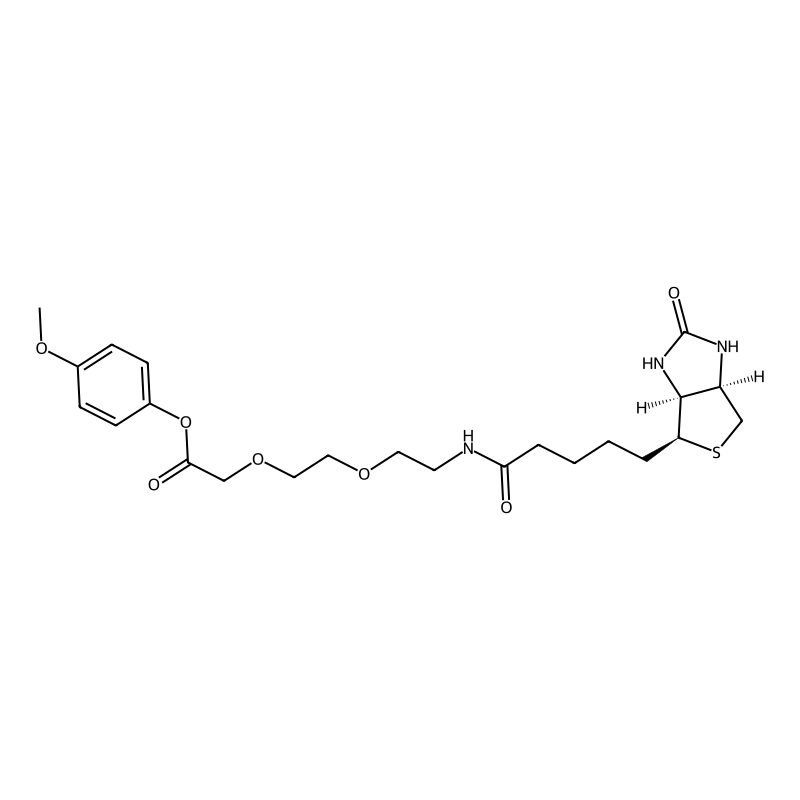Biotin-AEEA-OPhOMe

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biotin-AEEA-OPhOMe is a bioconjugate that combines biotin, a vitamin known for its role in cellular metabolism and as a cofactor for carboxylase enzymes, with an amine-ethanolamine linker (AEEA) and a methoxyphenyl moiety (OPhOMe). This compound is characterized by its ability to facilitate specific binding interactions in biochemical assays due to the strong affinity of biotin for avidin or streptavidin. The presence of the AEEA linker enhances solubility and stability, while the methoxyphenyl group can participate in various
- Oxidation: The compound can be oxidized to form various derivatives, which may enhance its reactivity or alter its properties for specific applications.
- Esterification: The methoxyphenyl group can participate in esterification reactions, allowing for the attachment of other functional groups or biomolecules.
- Click Chemistry: This compound is suitable for click chemistry applications, enabling the formation of covalent bonds between biomolecules and synthetic polymers or other entities .
Biotin-AEEA-OPhOMe exhibits significant biological activity due to its biotin component. It can effectively bind to avidin and streptavidin, which are widely used in various assays, including:
- Enzyme-linked immunosorbent assays (ELISA): The compound can be utilized to label antibodies or antigens, enhancing detection sensitivity.
- Biosensors: Its binding properties make it useful in developing biosensors that detect specific biomolecules through biotin-avidin interactions .
- Cellular Studies: The compound can be employed in cellular assays to study protein interactions and localization due to its ability to conjugate with proteins.
The synthesis of Biotin-AEEA-OPhOMe typically involves the following steps:
- Formation of AEEA Linker: The AEEA linker is synthesized through standard organic chemistry techniques involving the reaction of amino alcohols with appropriate reagents.
- Coupling with Biotin: The biotin moiety is then coupled to the AEEA linker using standard peptide coupling methods, often employing carbodiimides as coupling agents.
- Attachment of Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through acylation or similar reactions, resulting in the final product .
Biotin-AEEA-OPhOMe has a broad range of applications in:
- Diagnostics: Used in diagnostic kits for detecting diseases through biomarker identification.
- Therapeutics: Potential use in targeted drug delivery systems where biotin facilitates cellular uptake.
- Research: Employed in studies involving protein interactions, cellular pathways, and enzyme activity assays.
Interaction studies involving Biotin-AEEA-OPhOMe primarily focus on its binding affinity with avidin and streptavidin. These studies demonstrate that the compound maintains high specificity and low dissociation rates under physiological conditions. Such properties make it an excellent candidate for enhancing assay sensitivity and specificity in various biochemical applications.
Several compounds exhibit similarities to Biotin-AEEA-OPhOMe, particularly those that also utilize biotin or related linkers. Here are some notable examples:
Biotin-AEEA-OPhOMe stands out due to its unique combination of a methoxyphenyl group which enhances its reactivity while maintaining the strong binding characteristics attributed to biotin.







